(3-Methyl-piperazin-1-YL)-acetic acid is a chemical compound that belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a methyl group and an acetic acid moiety. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
(3-Methyl-piperazin-1-YL)-acetic acid can be synthesized through various chemical processes, often involving the reaction of piperazine derivatives with acetic anhydride or acetic acid. The compound is cataloged under different databases, including PubChem and Sigma-Aldrich, which provide detailed information about its properties and synthesis methods .
This compound is classified as an organic compound due to its carbon-based structure. It is categorized within the broader family of piperazine derivatives, which are known for their diverse biological activities. The compound's classification also includes aspects related to its potential toxicity and safety measures during handling .
The synthesis of (3-Methyl-piperazin-1-YL)-acetic acid typically involves several chemical reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification .
The molecular formula of (3-Methyl-piperazin-1-YL)-acetic acid is . Its structure features a piperazine ring with a methyl group at the third position and an acetic acid functional group attached to the nitrogen atom.
This structural configuration contributes to its solubility and reactivity in various chemical environments .
(3-Methyl-piperazin-1-YL)-acetic acid can participate in several chemical reactions:
These reactions are facilitated by the presence of functional groups that enhance reactivity, such as the carboxylic acid group, allowing for diverse synthetic pathways in pharmaceutical applications .
The mechanism of action for (3-Methyl-piperazin-1-YL)-acetic acid primarily involves its interaction with biological targets such as receptors or enzymes. The compound may act as a ligand for specific receptors, influencing signaling pathways that regulate physiological responses.
Studies have indicated that piperazine derivatives can exhibit activity against various biological targets, including neurotransmitter receptors, which may lead to effects such as anxiolytic or antidepressant properties .
Relevant analyses include spectroscopic methods such as NMR and IR spectroscopy to confirm structure and purity .
(3-Methyl-piperazin-1-YL)-acetic acid finds applications primarily in medicinal chemistry:
The versatility of this compound makes it significant in ongoing research aimed at developing new pharmacological treatments .
Multicomponent reactions (MCRs) represent a powerful tool for constructing complex piperazine scaffolds with high atom economy and step efficiency. The Ugi-4-component reaction (Ugi-4CR) is particularly valuable for assembling N-acyl-N’-alkyl piperazines, enabling simultaneous introduction of diversity elements. As demonstrated in dopamine receptor ligand synthesis, the split-Ugi variant allows regioselective desymmetrization of piperazine without protective groups by reacting piperazine with formaldehyde, carboxylic acids (e.g., 1H-indole-2-carboxylic acid), and isocyanides (e.g., 1-isocyano-4-bromobenzene) under reflux in methanol [1]. This one-pot methodology achieves yields exceeding 80% and accommodates diverse carboxylic acid components, including 2-(1H-indol-3-yl)acetic acid derivatives [1] [10].
Table 1: Multicomponent Reaction Platforms for Piperazine Assembly
Reaction Type | Components | Piperazine Product Features | Yield Range |
---|---|---|---|
Split-Ugi-4CR | Piperazine, aldehyde, carboxylic acid, isocyanide | Regioselective N-acylation/N’-alkylation | 75-92% |
Aza-Michael Addition | Protonated piperazine, acrylates/acrylonitrile | N-Monosubstituted acetic acid precursors | 60-85% |
Reductive Amination | 2-Methylpiperazine, glyoxylic acid | Direct (3-Methylpiperazin-1-yl)acetic acid formation | 70-88% |
Alternative non-isocyanide MCRs include aza-Michael additions, where protonated piperazine undergoes selective mono-addition to acrylic acid derivatives. Copper(II)-supported polymeric resins catalyze this transformation, suppressing bis-alkylation and enabling acetic acid tether installation with 70-85% efficiency [8].
Achieving regioselectivity in unsymmetrical 1,4-disubstituted piperazines requires precise control strategies. The split-Ugi reaction exploits the differential nucleophilicity of piperazine nitrogens: the initial iminium ion formation with formaldehyde occurs preferentially at the less hindered nitrogen, followed by nucleophilic addition of the carboxylic acid anion to the isocyanide-carbonyl adduct. This sequence ensures the carboxylic acid component forms an amide at one nitrogen while the isocyanide-derived amine occupies the adjacent position [1] [10].
Critical parameters influencing regioselectivity include:
Post-Ugi reduction of amide carbonyls (LiAlH₄) yields triamine scaffolds while preserving regiochemistry, as confirmed in dopamine D2/D3 ligands where the 3-indolylacetic acid moiety remained intact after reduction [1].
Direct introduction of the acetic acid arm onto 3-methylpiperazine employs two primary strategies:
Alkylation Methods:N-Alkylation of 2-methylpiperazine with ethyl bromoacetate followed by saponification provides the target compound. Phase-transfer catalysts (e.g., Aliquat 336) enhance alkylation efficiency (>75%) by minimizing dialkylation [8]. Alternatively, reductive amination using glyoxylic acid and NaBH₃CN achieves direct acetic acid incorporation without ester intermediates, yielding (3-methylpiperazin-1-yl)acetic acid in 82% yield after crystallization [6].
Linker Elongation:For PROTAC applications, 2-(4-(piperazin-1-yl)piperidin-1-yl)acetic acid exemplifies advanced derivatives. Synthesized via N-alkylation of 1-Boc-piperazine with N-Boc-4-hydroxypiperidine, followed by Mitsunobu reaction with tert-butyl bromoacetate and deprotection, this linker demonstrates compatibility with structurally complex amines [9]. Carbodiimide-mediated amide coupling (EDC/HOBt) then attaches payloads to the acetic acid terminus.
Table 2: Synthetic Routes to Acetic Acid-Functionalized Piperazines
Method | Reagents/Conditions | Key Advantages | Limitations |
---|---|---|---|
Direct Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 60°C; then NaOH/EtOH | Simplicity, scalability | Competing dialkylation requires stoichiometric control |
Reductive Amination | Glyoxylic acid, NaBH₃CN, MeOH, rt; pH 5-6 | Single-step, no protecting groups | Epimerization risk at C3-methyl stereocenter |
PROTAC Linker Synthesis | Mitsunobu (DIAD/PPh₃) with tert-butyl bromoacetate; TFA deprotection | Enables sterically hindered conjugation | Multi-step (3-5 steps), lower overall yield (40-50%) |
Chiral 3-methylpiperazines require enantiocontrolled strategies due to the pharmacological significance of stereochemistry. Key approaches include:
Chiral Pool Derivatization:L-/D-amino acids serve as precursors. For example, L-alanine-derived aziridines undergo ring expansion with bis(2-chloroethyl)amine, yielding (S)-2-methylpiperazine after cyclization. Subsequent acetic acid functionalization preserves enantiopurity (>98% ee) when conducted below 30°C to avoid racemization [8].
Asymmetric Catalysis:Copper-catalyzed enantioselective reduction of 2,3-pyrazinyl dihydropyrazines achieves up to 94% ee using Josiphos ligands and polymethylhydrosiloxane (PMHS) as hydride source. Microwave-assisted dynamic kinetic resolution (150°C, toluene) further enhances stereoselectivity by epimerizing labile stereocenters during reaction [8].
Stereoselective Pictet-Spengler Reactions:Although not directly applied to 3-methylpiperazines, Pictet-Spengler reactions of chiral tryptophan derivatives demonstrate principles relevant to piperidine-piperazine hybrids. The solvent-dependent stereoselectivity (e.g., 98% cis selectivity in acetic acid vs 60% in DCM) underscores how reaction medium engineering controls diastereoselectivity in saturated N-heterocycles [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: